Cyclohexylhydrazine mesylate
Description
Cyclohexylhydrazine mesylate is a hydrazine derivative where the hydrazine moiety is substituted with a cyclohexyl group and stabilized as a mesylate (methanesulfonate) salt. Mesylate salts are frequently employed in pharmaceutical and synthetic chemistry to enhance solubility, stability, or bioavailability .
Cyclohexylhydrazine derivatives are utilized in organic synthesis, such as in the preparation of pyrazole urea-based kinase inhibitors (e.g., p38 MAP kinase inhibitors) . The mesylate form may improve reaction efficiency or pharmacokinetics compared to free bases or hydrochloride salts, as seen with other mesylated drugs like nelfinavir mesylate (an antiviral) or deferoxamine (DFO) mesylate (an iron chelator) .
Properties
CAS No. |
224048-31-1 |
|---|---|
Molecular Formula |
C7H18N2O3S |
Molecular Weight |
210.30 g/mol |
IUPAC Name |
cyclohexylhydrazine;methanesulfonic acid |
InChI |
InChI=1S/C6H14N2.CH4O3S/c7-8-6-4-2-1-3-5-6;1-5(2,3)4/h6,8H,1-5,7H2;1H3,(H,2,3,4) |
InChI Key |
FTOYDYKCGJSVDH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1CCC(CC1)NN |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The mesylate group (-OSO₂CH₃) is a superior leaving group, facilitating S<sub>N</sub>2 reactions with nucleophiles like amines, thiols, or alkoxides. For example:
-
Reaction with amines :
Cyclohexylhydrazine mesylate + RNH₂ → Cyclohexylhydrazine-R + CH₃SO₃⁻
This mirrors mesylate reactivity in cross-coupling reactions where aryl mesylates act as electrophiles . -
Hydrolysis :
Under aqueous basic conditions, the mesylate group hydrolyzes to regenerate methanesulfonic acid and cyclohexylhydrazine :
C₇H₁₆N₂·CH₃SO₃H + H₂O → Cyclohexylhydrazine + CH₃SO₃H
Condensation with Carbonyl Compounds
The hydrazine group (-NH-NH₂) reacts with aldehydes/ketones to form hydrazones , a reaction critical in synthetic organic chemistry :
-
Hydrazone formation :
Cyclohexylhydrazine + RCOCH₃ → Cyclohexylhydrazone-R + H₂O
Mesylate’s electron-withdrawing nature may enhance the electrophilicity of the hydrazine nitrogen, accelerating condensation.
Radical-Mediated Arylation
Analogous to aryl hydrazines in metal-free C–H functionalization , this compound could participate in radical pathways:
-
Mechanism :
-
Single-electron oxidation generates a hydrazine radical cation.
-
Radical coupling at the C-3 position of heterocycles (e.g., imidazopyridines).
-
Aerobic oxidation completes the arylation.
This pathway enables synthesis of 2,3-disubstituted heterocycles without transition-metal catalysts.
-
Elimination Reactions
Under strong basic conditions, the mesylate group may undergo E2 elimination , though steric hindrance from the cyclohexyl group could limit this pathway :
-
Potential products :
Cyclohexene derivatives + CH₃SO₃⁻ + NH₃
Reductive Transformations
Hydrazines are known reductants, but the mesylate group modifies reactivity:
-
Catalytic hydrogenation :
this compound + H₂ → Cyclohexylamine + CH₃SO₃H + NH₃
This mirrors hydrazine decomposition pathways in monopropellant thrusters .
Reactivity in Coordination Chemistry
The hydrazine moiety can act as a ligand for transition metals:
-
Complex formation :
this compound + [M] → [M(NH-NHC₆H₁₁)ₙ] + CH₃SO₃⁻
Such complexes are relevant in catalysis or material science .
Stability and Decomposition
Comparison with Similar Compounds
Cyclohexylhydrazine Hydrochloride
Cyclohexylhydrazine hydrochloride (CAS 24214-73-1) is a closely related compound, differing only in the counterion (HCl vs. methanesulfonic acid). Key properties include:
Comparison :
- Solubility : Mesylate salts generally exhibit higher aqueous solubility than hydrochlorides due to the polar sulfonate group .
- Synthetic Utility: Cyclohexylhydrazine hydrochloride is used in aryl hydrazine syntheses via Demers’ method , while the mesylate form may offer improved reactivity in acid-catalyzed condensations (e.g., 45% yield in C3 arylation of quinoxaline under HCl-mediated conditions) .
(Cyclohexylmethyl)hydrazine Hydrochloride
This analog (CAS 3637-58-9) features a methylene spacer between the cyclohexyl group and hydrazine. Safety data indicate:
Pharmacological Mesylate Salts: Functional Comparisons
Nelfinavir Mesylate
- Application : HIV-1 protease inhibitor with secondary activity against herpesviruses .
- Mechanism : Inhibits viral maturation and particle export.
Comparison : - While Cyclohexylhydrazine mesylate’s pharmacological role is unspecified, its mesylate group could similarly enhance drug delivery or stability, as seen in nelfinavir .
Deferoxamine (DFO) Mesylate
Mesylate Salts in Spirocyclic Compounds
Compounds like [DBUH][OMs] and [MTBDH][OMs] exhibit EC50 values of 5–15 mM in toxicity studies, indicating mesylate’s low inherent toxicity in biological systems . This compound may share this profile, though direct data are lacking.
Q & A
Q. What are the standard protocols for synthesizing cyclohexylhydrazine derivatives, and how does mesylate functionalization influence reaction efficiency?
Cyclohexylhydrazine derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, cyclohexylhydrazine reacts with carbonyl compounds or electrophilic intermediates under optimized conditions. In a continuous-flow synthesis process, cyclohexylhydrazine was added to a DMSO solution containing formamide and a triazole precursor, achieving a 72% yield . Mesylate functionalization (e.g., as a leaving group) enhances reactivity in alkylation or arylation reactions. However, mesylate precursors may exhibit instability, as seen in cyclization side reactions during radiosynthesis attempts .
Q. What analytical methods are recommended for characterizing cyclohexylhydrazine mesylate and verifying its purity?
Key techniques include:
- Liquid Chromatography-Mass Spectrometry (LC-MS): Used to confirm molecular ion peaks (e.g., [M+H]+ = 166.13 for related triazole derivatives) and monitor reaction progress .
- Nuclear Magnetic Resonance (NMR): Critical for structural elucidation, particularly to detect unintended cyclization products from mesylate instability .
- Melting Point Analysis: Cyclohexylhydrazine hydrochloride has a reported mp of 110–114°C; mesylate derivatives require similar thermal characterization .
Q. How should researchers handle stability challenges during storage or reaction conditions?
this compound is prone to hydrolysis or intramolecular cyclization. To mitigate this:
- Store the compound in anhydrous, low-temperature environments.
- Avoid prolonged exposure to polar aprotic solvents (e.g., DMSO) that may accelerate decomposition.
- Monitor reactions in real-time using LC-MS to detect early degradation .
Advanced Research Questions
Q. How can reaction yields be optimized in metal-free photocatalytic C–H arylation using this compound?
In a HCl-mediated photocatalytic system, cyclohexylhydrazine achieved 45% yield in quinoxaline arylation. To optimize:
- Acid Concentration: Adjust HCl stoichiometry (e.g., 4.0 equiv in ) to balance protonation and side reactions.
- Light Source: Use high-intensity blue LEDs (25 W) to enhance photoexcitation efficiency.
- Solvent Selection: Acetonitrile (MeCN) is preferred for its polarity and compatibility with radical intermediates .
Q. What strategies address contradictions in reported yields across different synthetic routes?
Discrepancies in yields (e.g., 72% in flow synthesis vs. 45% in photocatalysis) arise from:
- Reaction Mechanism Differences: Flow systems enhance mixing and heat transfer, favoring kinetics over batch methods.
- Substrate Sensitivity: Mesylate derivatives may decompose under prolonged heating or light exposure.
- Purification Methods: Column chromatography or recrystallization protocols must be tailored to isolate polar byproducts .
Q. How can computational modeling guide the design of this compound-based inhibitors or probes?
- Docking Studies: Predict binding affinity of mesylate-containing compounds to target enzymes (e.g., HDAC6 inhibitors with mesylate groups show high selectivity ).
- DFT Calculations: Analyze electronic effects of the mesylate group on reaction transition states.
- MD Simulations: Assess stability of mesylate derivatives in biological matrices .
Q. What are the implications of mesylate instability for in vivo or pharmacokinetic studies?
Mesylate precursors may form cyclized byproducts under physiological conditions, altering bioavailability. To address this:
- Conduct stability assays in simulated biological fluids (e.g., PBS, plasma).
- Use radiolabeling (e.g., [18F]) with rapid purification to minimize decomposition .
Methodological Considerations
Q. How should researchers validate analytical methods for this compound in complex matrices?
Adopt a tiered approach:
- Specificity: Confirm no interference from degradation products via LC-MS/MS.
- Linearity/Range: Validate across 50–150% of expected concentrations (e.g., UV spectrophotometry at 272 nm for mesylate quantification ).
- Robustness: Test pH, temperature, and solvent variations to ensure reproducibility .
Q. What cross-disciplinary applications exist for this compound beyond organic synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
